

Application Notes and Protocols for Sonidegib and Immunotherapy Combination Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Sonidegib
Cat. No.:	B1684314

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonidegib (Odomzo®) is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.^{[1][2]} Aberrant activation of the Hh pathway is a known driver in various malignancies, most notably basal cell carcinoma (BCC).^{[2][3]} Beyond its direct effects on tumor cell proliferation, emerging preclinical evidence indicates that Hh signaling plays a significant role in modulating the tumor microenvironment (TME), often creating an immunosuppressive landscape.^{[4][5][6]} This has generated considerable interest in combining **Sonidegib** with immunotherapies, such as immune checkpoint inhibitors (ICIs) that target the PD-1/PD-L1 axis, to enhance anti-tumor immune responses.^{[7][8]}

These application notes provide a summary of key findings from preclinical and clinical studies of **Sonidegib** in combination with immunotherapy, along with detailed protocols for relevant experimental procedures to guide further research in this promising area.

Rationale for Combination Therapy

The Hh pathway, when activated in cancer, can shape an immunosuppressive TME through several mechanisms:

- Polarization of Tumor-Associated Macrophages (TAMs): Hh signaling can drive the polarization of TAMs towards an M2-like phenotype, which is associated with

immunosuppression and tumor promotion.[9][10]

- Modulation of T-Cell Infiltration and Function: An active Hh pathway can limit the infiltration of cytotoxic CD8+ T-cells into the tumor and may promote the accumulation of regulatory T-cells (Tregs).[6][11]
- Regulation of PD-L1 Expression: Some studies suggest a link between Hh pathway activation and the upregulation of PD-L1 on tumor cells, contributing to immune evasion.[5][11]

By inhibiting the Hh pathway, **Sonidegib** has the potential to reverse these immunosuppressive effects, thereby sensitizing tumors to the action of ICIs. Preclinical studies have shown that Hh inhibitors can increase the infiltration of CD4+ and CD8+ T-cells and upregulate MHC class I expression on tumor cells.[11]

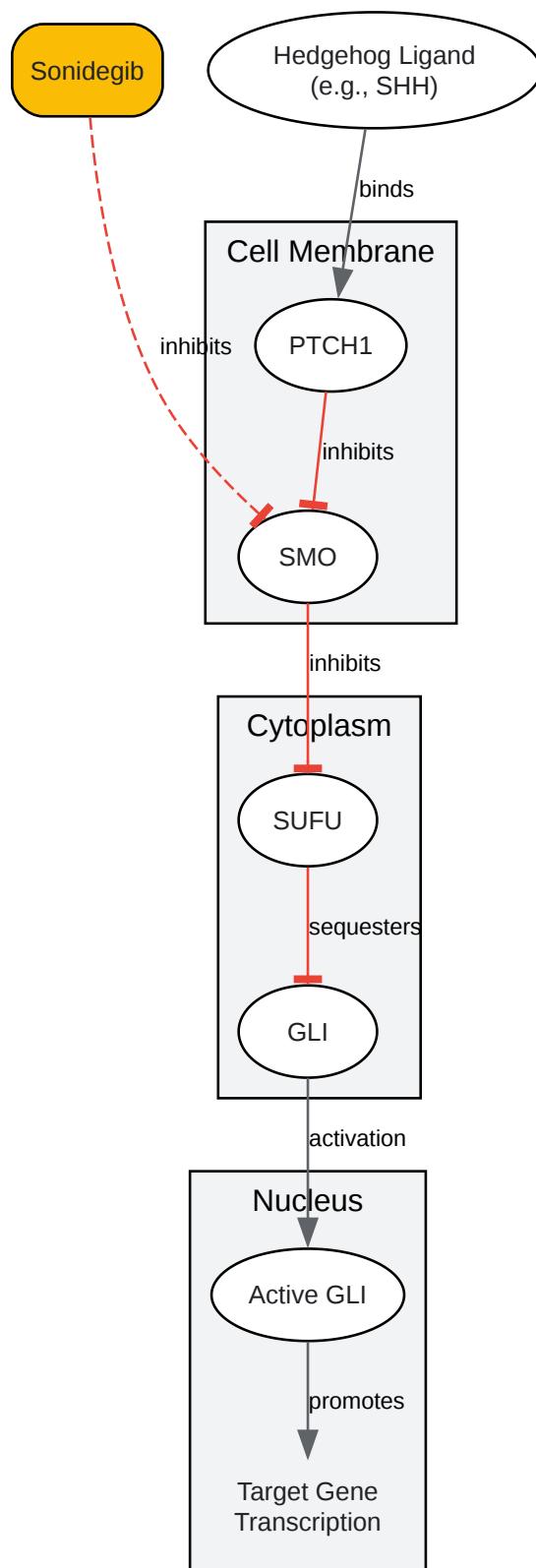
Preclinical Data Summary

While specific quantitative data from preclinical studies combining **Sonidegib** with immunotherapy is emerging, the following table summarizes representative findings on the immunomodulatory effects of Hedgehog pathway inhibitors.

Experimental Model	Treatment Group	Key Finding	Quantitative Data	Reference
Murine Hepatocellular Carcinoma Model	Vismodegib (Hh inhibitor) + anti-PD-1	Synergistic tumor growth suppression	Data not specified	[12]
Murine Hepatocellular Carcinoma Model	Genetic ablation of Smo in myeloid cells	Impaired M2 polarization of TAMs and suppressed tumor growth	Data not specified	[13]
Human Gastric Cancer Organoids	GANT61 (GLI inhibitor)	Reduced PD-L1 expression and tumor cell proliferation	Data not specified	[6][14][15]
Biopsies from BCC patients	Vismodegib or Sonidegib	Increased infiltration of CD4+ and CD8+ T-cells	Data not specified	[11][16]

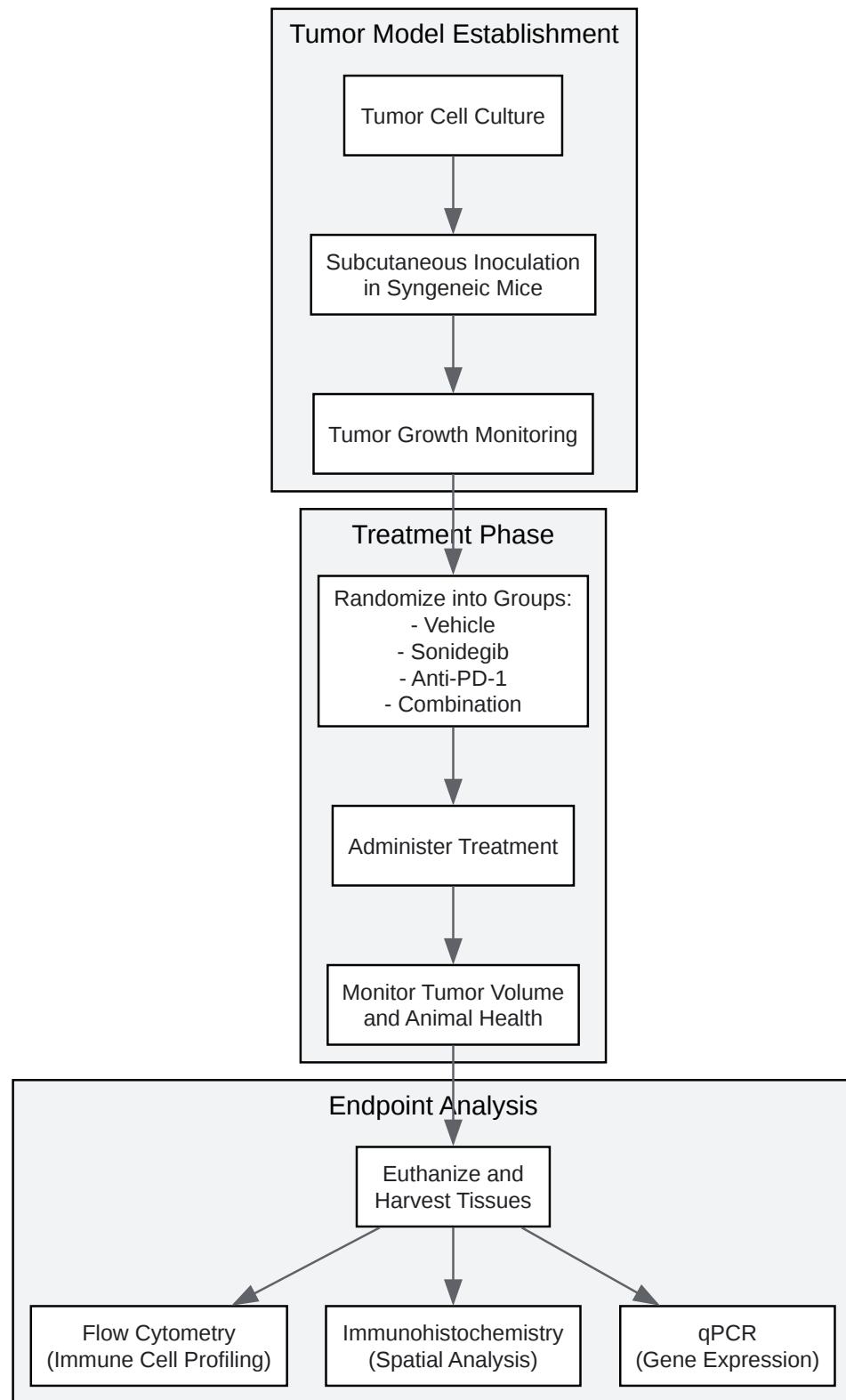
Clinical Studies Overview

Several clinical trials are underway to evaluate the safety and efficacy of **Sonidegib** in combination with PD-1/PD-L1 inhibitors.


Trial Identifier	Combination Therapy	Cancer Type	Phase	Key Objectives
NCT04007744	Sonidegib + Pembrolizumab	Advanced Solid Tumors (including NSCLC and HNSCC)	I	To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess preliminary efficacy.[2][4][5][6][17][18][19]
NCT04679480	Sonidegib (pulsed) + Cemiplimab	Advanced Basal Cell Carcinoma	II	To assess tumor response, safety, and induction of an immune response.[12][20]

Clinical Data Summary

Detailed results from these combination trials are still maturing. The following table summarizes available efficacy data for **Sonidegib** and relevant immunotherapies as monotherapies in advanced basal cell carcinoma (aBCC).


Drug	Trial	Patient Population	Objective Response Rate (ORR)	Reference
Sonidegib (200 mg)	BOLT (42-month analysis)	Locally Advanced BCC	56.1%	[21] [22]
Cemiplimab	Study 1620	Locally Advanced BCC (post-Hh inhibitor)	31%	[12] [23]
Pembrolizumab	Unspecified	Advanced BCC	38% (overall, including monotherapy and combination arms)	[24]
Pembrolizumab + Vismodegib	Unspecified	Advanced BCC	29%	[24]

Signaling Pathway and Experimental Workflow Diagrams

[Click to download full resolution via product page](#)

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of **Sonidegib** on SMO.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for preclinical evaluation of **Sonidegib** and immunotherapy combinations.

Experimental Protocols

In Vivo Subcutaneous Tumor Model

This protocol describes the establishment of a syngeneic subcutaneous tumor model to evaluate the efficacy of **Sonidegib** in combination with an anti-PD-1 antibody.

Materials:

- Syngeneic tumor cell line (e.g., MC38 colorectal adenocarcinoma for C57BL/6 mice)
- Appropriate mouse strain (e.g., C57BL/6)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Matrigel (optional, can improve tumor take rate)
- **Sonidegib** (or other Hh inhibitor) and appropriate vehicle
- Anti-mouse PD-1 antibody and isotype control
- Calipers for tumor measurement
- Syringes and needles

Procedure:

- Cell Culture: Culture tumor cells in appropriate medium until they reach 70-80% confluence.
- Cell Preparation: Harvest cells, wash with PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel on ice) at a concentration of 5×10^6 cells/mL.[24][25][26]

- Tumor Inoculation: Subcutaneously inject 100 μ L of the cell suspension (5×10^5 cells) into the flank of each mouse.[25][27][28]
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2. [28]
- Randomization and Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups.[28]
 - Group 1: Vehicle control
 - Group 2: **Sonidegib** (dose and schedule to be optimized based on the model)
 - Group 3: Anti-PD-1 antibody (e.g., 200 μ g per mouse, intraperitoneally, every 3-4 days) [28]
 - Group 4: **Sonidegib** + Anti-PD-1 antibody
- Endpoint: Continue treatment and monitoring until tumors reach a predefined endpoint or for a set duration. Euthanize mice and harvest tumors and other relevant tissues for further analysis.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a framework for the analysis of TILs from harvested tumors.

Materials:

- Tumor dissociation kit
- FACS buffer (PBS with 2% FBS)
- Live/dead stain
- Fc block (anti-CD16/32)

- Fluorochrome-conjugated antibodies (see suggested panel below)
- Flow cytometer

Procedure:

- Single-Cell Suspension: Process harvested tumors into a single-cell suspension using a tumor dissociation kit according to the manufacturer's instructions.
- Live/Dead Staining: Stain cells with a viability dye to exclude dead cells from the analysis.
- Fc Block: Block Fc receptors to prevent non-specific antibody binding.
- Surface Staining: Incubate cells with a cocktail of surface-staining antibodies. A suggested panel for lymphoid and myeloid cells is provided below.
- Intracellular Staining (Optional): For intracellular targets like transcription factors (e.g., FoxP3 for Tregs), fix and permeabilize cells after surface staining, followed by incubation with the intracellular antibody.
- Acquisition: Acquire samples on a flow cytometer.
- Analysis: Analyze the data using appropriate software, applying a gating strategy to identify different immune cell populations.[\[13\]](#)[\[21\]](#)[\[29\]](#)[\[30\]](#)

Suggested Flow Cytometry Panel:

Target	Fluorochrome	Cell Type Marker
CD45	AF700	Pan-leukocyte
CD3e	PE-Cy7	T-cells
CD4	APC	Helper T-cells
CD8a	PerCP-Cy5.5	Cytotoxic T-cells
FoxP3	PE	Regulatory T-cells
CD11b	BV605	Myeloid cells
F4/80	BV786	Macrophages
Ly6G	FITC	Neutrophils
Ly6C	BV510	Monocytes
CD206	APC-Cy7	M2 Macrophages
MHC-II	BV421	Antigen-presenting cells, M1 Macrophages
PD-1	PE	Exhausted/activated T-cells
PD-L1	BV711	Immune checkpoint ligand

Immunohistochemistry (IHC) for Immune Cell Markers

This protocol outlines the general steps for IHC staining of formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Materials:

- FFPE tumor sections (4-5 μ m)
- Xylene and ethanol series for deparaffinization and rehydration
- Antigen retrieval buffer (e.g., citrate buffer pH 6.0)
- Hydrogen peroxide solution to block endogenous peroxidases

- Blocking solution (e.g., normal goat serum)
- Primary antibodies (e.g., anti-CD8, anti-F4/80)
- HRP-conjugated secondary antibody
- DAB substrate kit
- Hematoxylin for counterstaining
- Mounting medium

Procedure:

- Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[\[31\]](#)
- Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.[\[31\]](#)[\[32\]](#)
- Peroxidase Block: Block endogenous peroxidase activity.[\[31\]](#)
- Blocking: Block non-specific protein binding sites.[\[32\]](#)
- Primary Antibody Incubation: Incubate sections with the primary antibody at the optimized dilution and time.
- Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
- Detection: Visualize the staining using a DAB substrate kit.
- Counterstaining: Counterstain with hematoxylin.
- Dehydration and Mounting: Dehydrate sections and mount with a permanent mounting medium.
- Imaging and Analysis: Acquire images using a microscope and quantify the staining as needed.

Suggested Primary Antibodies for IHC:

Target	Typical Application
CD8	Cytotoxic T-cells
CD4	Helper T-cells
F4/80	Macrophages (mouse) [33] [34]
CD206	M2 Macrophages [34] [35]
PD-L1	Immune checkpoint ligand

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the expression of Hh pathway target genes in tumor tissue.

Materials:

- Frozen tumor tissue
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for target genes (e.g., Gli1, Ptch1) and a housekeeping gene (e.g., Gapdh)[\[1\]](#)[\[3\]](#)[\[36\]](#)[\[37\]](#)[\[38\]](#)
- qPCR instrument

Procedure:

- RNA Extraction: Extract total RNA from frozen tumor tissue using a suitable kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA.
- qPCR Reaction Setup: Set up qPCR reactions with the master mix, cDNA, and primers for each target and housekeeping gene.

- qPCR Run: Run the qPCR reaction on a real-time PCR instrument.
- Data Analysis: Analyze the data using the $\Delta\Delta Ct$ method to determine the relative expression of target genes, normalized to the housekeeping gene.

Conclusion

The combination of **Sonidegib** with immunotherapy represents a promising strategy to overcome immune resistance and improve therapeutic outcomes in various cancers. The protocols and information provided in these application notes are intended to serve as a guide for researchers investigating this novel combination therapy. Further preclinical studies are warranted to elucidate the precise mechanisms of synergy and to identify predictive biomarkers to guide the clinical development of this approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Sonidegib + Pembrolizumab for Advanced Cancers · Info for Participants · Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. bastiani.biology.utah.edu [bastiani.biology.utah.edu]
- 4. oncology.labcorp.com [oncology.labcorp.com]
- 5. Sonidegib and Pembrolizumab in Treating Patients With Advanced Solid Tumors [clin.larvol.com]
- 6. oncotarget.com [oncotarget.com]
- 7. The Utility of Hedgehog Signaling Pathway Inhibition for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Approaches with Immune-Checkpoint Blockade in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Hedgehog signaling induces PD-L1 expression and tumor cell proliferation in gastric cancer | Semantic Scholar [semanticscholar.org]
- 10. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 11. Frontiers | The emerging roles of Hedgehog signaling in tumor immune microenvironment [frontiersin.org]
- 12. The association of cemiplimab plus sonidegib for synchronous cutaneous squamous cell carcinoma and basal cell carcinoma of the head and neck: Two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thno.org [thno.org]
- 14. Hedgehog signaling induces PD-L1 expression and tumor cell proliferation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. bcan.org [bcan.org]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. researchgate.net [researchgate.net]
- 22. Efficacy Following Discontinuation of Sonidegib Treatment in Patients With Locally Advanced Basal Cell Carcinoma: Results From the BOLT 42-Month Analysis | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 23. mdpi.com [mdpi.com]
- 24. yeasenbio.com [yeasenbio.com]
- 25. Protocol for delivery of intraoperative immunotherapy to mice by surgical debulking of subcutaneous tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. immuno-oncologia.ciberonc.es [immuno-oncologia.ciberonc.es]
- 27. LLC cells tumor xenograft model [protocols.io]
- 28. ichor.bio [ichor.bio]
- 29. researchgate.net [researchgate.net]
- 30. biorxiv.org [biorxiv.org]

- 31. researchgate.net [researchgate.net]
- 32. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 33. sysy-histosure.com [sysy-histosure.com]
- 34. researchgate.net [researchgate.net]
- 35. Noninvasive Imaging of CD206-Positive M2 Macrophages as an Early Biomarker for Post-Chemotherapy Tumor Relapse and Lymph Node Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. aacrjournals.org [aacrjournals.org]
- 38. Identification of signature genes for detecting hedgehog signaling activation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Sonidegib and Immunotherapy Combination Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684314#sonidegib-and-immunotherapy-combination-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com